4-{[(3-Chlorophenyl)carbamoyl]amino}benzoic acid
Description
4-{[(3-Chlorophenyl)carbamoyl]amino}benzoic acid is a benzoic acid derivative featuring a urea bridge (carbamoyl amino group) linking the benzoic acid moiety to a 3-chlorophenyl ring. Its molecular formula is C₁₄H₁₁ClN₂O₃, with an average molecular mass of 290.703 g/mol.
Structure
3D Structure
Properties
Molecular Formula |
C14H11ClN2O3 |
|---|---|
Molecular Weight |
290.70 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C14H11ClN2O3/c15-10-2-1-3-12(8-10)17-14(20)16-11-6-4-9(5-7-11)13(18)19/h1-8H,(H,18,19)(H2,16,17,20) |
InChI Key |
OWNDZIJGPRNEBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-chloroanilino)carbonyl]amino}benzoic acid typically involves the reaction of 3-chloroaniline with isatoic anhydride, followed by the introduction of a benzoic acid moiety. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-{[(3-chloroanilino)carbonyl]amino}benzoic acid may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be considered to enhance efficiency and yield. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group undergoes proton transfer reactions, forming salts with bases. For example:
This reaction is pivotal for modifying solubility in aqueous systems .
Table 1: Acid-Base Reaction Conditions
| Base | Solvent | Temperature | Product Application | Source |
|---|---|---|---|---|
| NaOH | H₂O | 25°C | Enhanced bioavailability | |
| K₂CO₃ | Acetone | Reflux | Intermediate for acylation |
Acylation and Amide Formation
The carbamoyl group participates in nucleophilic acyl substitution. For instance, reactions with anhydrides yield N-acylated derivatives:
Table 2: Acylation Reactions
| Acylating Agent | Catalyst | Time (h) | Yield (%) | Application | Source |
|---|---|---|---|---|---|
| Acetic Anhydride | K₂CO₃ | 3 | 92 | Antimicrobial agents | |
| Benzoic Anhydride | Toluene sulfonic acid | 10 | 85 | Polymer synthesis |
Nucleophilic Substitution Reactions
The 3-chlorophenyl group undergoes substitution with nucleophiles (e.g., amines, thiols):
Table 3: Substitution Reactions
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 12h | 3-Piperidinophenyl derivative | 78 | |
| Thiourea | EtOH, reflux, 6h | Thioether analog | 65 |
Cyclization Reactions
Under basic or acidic conditions, intramolecular cyclization forms heterocyclic compounds:
Table 4: Cyclization Pathways
| Reagent | Solvent | Product | Biological Activity | Source |
|---|---|---|---|---|
| NaHCO₃ | Dry acetone | 2-Mercaptopyrimidine | Cholinesterase inhibition | |
| Cu/Pd salts | Acetic acid | Carbazole carboxamides | Anticancer agents |
Condensation and Schiff Base Formation
The amino group reacts with aldehydes to form Schiff bases:
Esterification
The carboxylic acid reacts with alcohols to form esters:
Table 6: Esterification Conditions
| Alcohol | Catalyst | Temperature | Yield (%) | Application | Source |
|---|---|---|---|---|---|
| Ethanol | HCl | Reflux | 90 | Prodrug synthesis | |
| Methanol | H₂SO₄ | 60°C | 88 | Polymer precursors |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds structurally related to 4-{[(3-Chlorophenyl)carbamoyl]amino}benzoic acid. For instance, derivatives have shown effectiveness against Gram-positive bacteria and fungi such as Candida albicans. The mechanism of action appears to involve interference with bacterial cell wall synthesis and function, which is crucial for bacterial survival and proliferation .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against | Mechanism of Action |
|---|---|---|
| This compound | Gram-positive bacteria | Disruption of cell wall synthesis |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | C. albicans | Cell membrane disruption |
| 1,3-oxazole derivatives | Various bacterial strains | Inhibition of protein synthesis |
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects. Research suggests that it may modulate inflammatory pathways and reduce cytokine release, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The structural features of chlorophenyl and carbamoyl groups are believed to contribute to its ability to inhibit pro-inflammatory mediators .
Antioxidant Activity
Antioxidant properties have also been attributed to this compound and its analogs. The ability to scavenge free radicals can help mitigate oxidative stress-related damage in cells, which is a contributing factor in various chronic diseases, including cancer and neurodegenerative disorders .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria and fungi | |
| Anti-inflammatory | Reduction in cytokine release | |
| Antioxidant | Scavenging of free radicals |
Potential in Cancer Therapy
Emerging research indicates that derivatives of this compound may possess anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Synthesis and Derivative Development
The synthesis of this compound involves several chemical reactions, including the coupling of para-aminobenzoic acid with chlorinated phenyl isocyanates. This synthetic route allows for the modification of various functional groups to enhance biological activity or selectivity against specific targets .
Table 3: Synthetic Routes for Derivatives
| Synthesis Method | Key Reagents Used | Outcome |
|---|---|---|
| Buchwald-Hartwig coupling | Para-aminobenzoic acid, chlorinated phenyl isocyanate | Formation of carbamoyl derivatives |
| Condensation reactions | Amino acids, aldehydes | Creation of complex structures |
Mechanism of Action
The mechanism of action of 4-{[(3-chloroanilino)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic outcome.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include:
- Substituent position: 3-{[(4-Chlorophenyl)carbamoyl]amino}benzoic acid (): Chlorine at the para position on the phenyl ring. This positional isomer may exhibit altered hydrogen bonding and dipole moments compared to the target compound. 2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid (): Two chlorine atoms at the 3- and 5-positions.
- 3-[(3-Chlorophenyl)carbamoyl]-4-methoxybenzoic acid (): A methoxy group adjacent to the urea bridge may improve solubility via hydrogen bonding but reduce log P values .
Table 1: Structural and Physicochemical Comparison
Biological Activity
4-{[(3-Chlorophenyl)carbamoyl]amino}benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), is a compound that has garnered attention for its diverse biological activities. This article delves into the compound's antimicrobial, anti-inflammatory, anticancer, and cholinesterase inhibition properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a benzoic acid backbone with a carbamoyl group and a chlorophenyl substituent. Its molecular formula is CHClNO, with a molecular weight of approximately 290.702 g/mol. The structural characteristics contribute to its biological activity by enhancing interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.
Anti-Inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Studies have demonstrated that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Case Study: Inhibition of TNF-α Production
In vitro studies revealed that treatment with this compound resulted in a significant reduction in TNF-α levels in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Anticancer Activity
The anticancer properties of this compound have been explored against various cancer cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cells.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Apoptosis induction |
| A549 (Lung) | 12.3 | Cell cycle arrest |
| HCT116 (Colon) | 10.8 | Inhibition of proliferation |
These results suggest that the compound may be effective in cancer therapy, particularly against hormone-responsive tumors.
Cholinesterase Inhibition
The compound has also been investigated for its ability to inhibit cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's.
Table 3: Cholinesterase Inhibition Potency
| Enzyme Type | IC (µM) |
|---|---|
| Acetylcholinesterase | 5.2 |
| Butyrylcholinesterase | 6.7 |
These findings indicate that this compound may have therapeutic potential in managing cognitive disorders by enhancing acetylcholine levels.
Q & A
Q. What are the recommended synthetic routes for preparing 4-{[(3-chlorophenyl)carbamoyl]amino}benzoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via condensation of 4-aminobenzoic acid with 3-chlorophenyl isocyanate in dry acetone under reflux for 3–6 hours. Reaction progress is monitored using TLC (hexane/EtOH 1:1), and purification involves crystallization from absolute ethanol . To optimize yields, ensure anhydrous conditions and stoichiometric control (1:1 molar ratio). For analogous compounds, yields exceeding 90% have been reported under similar conditions .
Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Characteristic signals include aromatic protons (δ ~7.1–7.8 ppm), urea NH (δ ~10.5 ppm), and carboxylic acid protons (δ ~12.9 ppm). Carbonyl carbons (C=O) appear at δ ~166–172 ppm in NMR .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For related benzoic acid derivatives, monoclinic crystal systems with hydrogen-bonded dimer motifs are common .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodological Answer :
- HPLC : Employ reverse-phase C18 columns with UV detection at 254 nm.
- Melting point analysis : Expected range 240–250°C based on structurally similar urea derivatives .
- Stability : Store at 4°C in amber vials to prevent photodegradation of the carbamoyl group .
Advanced Research Questions
Q. How can computational tools predict the bioactivity of this compound, and what contradictions exist between in silico and experimental data?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with targets like carbonic anhydrase or antimicrobial enzymes. Discrepancies may arise if crystal structures of target proteins lack resolved active sites .
- QSAR models : Train models using descriptors like logP and H-bond donors. A study on insecticidal ureas reported a 15% variance between predicted and observed IC values, attributed to solvent effects in experimental assays .
Q. What strategies resolve contradictions in crystallographic data refinement for this compound?
- Methodological Answer :
- Data collection : Use high-resolution synchrotron data (d < 0.8 Å) to minimize twinning artifacts.
- Software comparison : SHELXL (for small molecules) vs. PHENIX (for macromolecules). SHELXL’s robust handling of hydrogen bonds is preferred for urea derivatives .
- Twinning analysis : Apply the Flack parameter in WinGX to address pseudo-merohedral twinning .
Q. How does structural modification of the 3-chlorophenyl group impact biological activity?
- Methodological Answer :
- SAR Insights :
| Substituent Position | Activity Trend (vs. parent compound) | Reference |
|---|---|---|
| 4-Cl (vs. 3-Cl) | ↑ Enzyme inhibition (e.g., 2x IC) | |
| Electron-withdrawing groups | ↑ Antimicrobial potency (logR = 0.7) |
- Experimental Design : Synthesize analogs via isocyanate substitutions (e.g., 4-Cl, CF) and compare bioactivity in standardized assays (e.g., MIC for E. coli).
Data Contradictions and Resolution
Q. Why do NMR spectra of similar compounds show unresolved signals, and how can this be mitigated?
- Methodological Answer : Signal overlap in aromatic regions (e.g., δ 7.1–7.8 ppm) arises from symmetry or dynamic exchange. Strategies:
Q. What explains discrepancies in reported melting points for urea-based benzoic acid derivatives?
- Methodological Answer : Variations (±5°C) stem from:
- Polymorphism : Recrystallize from different solvents (e.g., EtOH vs. DMF).
- Hydration states : Characterize via TGA-DSC to confirm anhydrous vs. monohydrate forms .
Software and Tools Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
